molecular formula C12H20N2O2 B8745244 tert-Butyl trans-3-cyanocyclohexylcarbamate

tert-Butyl trans-3-cyanocyclohexylcarbamate

Cat. No.: B8745244
M. Wt: 224.30 g/mol
InChI Key: KODINHTWTSHDJW-UHFFFAOYSA-N
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Description

tert-Butyl trans-3-cyanocyclohexylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a cyano group attached to a cyclohexyl ring, which is further connected to a carbamic acid tert-butyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl trans-3-cyanocyclohexylcarbamate can be achieved through several methods. One common approach involves the reaction of 3-cyanocyclohexanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired ester product.

Another method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach to the synthesis of tert-butyl esters. This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, including this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Flow microreactor systems are particularly advantageous for industrial production due to their efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl trans-3-cyanocyclohexylcarbamate can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form amides or carboxylic acids.

    Reduction: The cyano group can be reduced to primary amines using reagents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different carbamate derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Amides and carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various carbamate derivatives.

Scientific Research Applications

tert-Butyl trans-3-cyanocyclohexylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl trans-3-cyanocyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

    (3-Cyano-cyclohexyl)-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester group.

    (3-Cyano-cyclohexyl)-carbamic acid ethyl ester: Similar structure but with an ethyl ester group instead of a tert-butyl ester group.

    (3-Cyano-cyclohexyl)-carbamic acid isopropyl ester: Similar structure but with an isopropyl ester group instead of a tert-butyl ester group.

Uniqueness

tert-Butyl trans-3-cyanocyclohexylcarbamate is unique due to the presence of the tert-butyl ester group, which provides increased steric hindrance and stability compared to other ester derivatives. This makes it particularly useful in applications where stability and resistance to hydrolysis are important .

Properties

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

tert-butyl N-(3-cyanocyclohexyl)carbamate

InChI

InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h9-10H,4-7H2,1-3H3,(H,14,15)

InChI Key

KODINHTWTSHDJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of phosphorus oxychloride (4.60 g, 30.0 mmol) and imidazole (1.22 g, 18.0 mmol) in pyridine (40 mL) cooled in an ice-methanol bath was slowly added (3-carbamoyl-cyclohexyl)-carbamic acid tert-butyl ester (1.45 g, 6.00 mmol). The reaction was stirred for 3 hours, allowing to warm to room temperature. The suspension was filtered, the filtrate evaporated and the solids combined before partitioning between aq. NH4Cl (30 mL) and EtOAc (3×30 mL). The combined organic layers were dried (MgSO4) and evaporated to give 930 mg (69%) of (3-cyano-cyclohexyl)-carbamic acid tert-butyl ester as a gum, which was used directly in the next step. 1H NMR (400 MHz, CDCl3) δ: 4.53-4.29 (m, 1H), 3.50-3.33 (m, 1H), 2.58-2.44 (m, 1H), 2.42-2.33 (m, 1H), 2.09-1.99 (m, 1H), 1.99-1.77 (m, 3 h), 1.44 (s, 9H), 1.39-1.30 (m, 2H), 1.18-1.02 (m, 1H).
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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